molecular formula C11H15N5O4 B103435 2'-C-methyladenosine CAS No. 15397-12-3

2'-C-methyladenosine

Cat. No. B103435
CAS RN: 15397-12-3
M. Wt: 281.27 g/mol
InChI Key: PASOFFRBGIVJET-YRKGHMEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-C-Methyladenosine is an inhibitor of hepatitis C virus (HCV) replication. It is not cytotoxic at concentrations up to 100 µM . It is converted intracellularly to adenosine triphosphate, which inhibits the RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) .


Synthesis Analysis

The synthesis of 2’-C-methyladenosine has been studied in the context of viral infections. For instance, it has been found to be a potent inhibitor of in vitro Zika Virus replication . More research is needed to fully understand the synthesis process.


Molecular Structure Analysis

The molecular formula of 2’-C-methyladenosine is C11H15N5O4 . Its molecular weight is 281.27 g/mol . More detailed structural analysis can be found in various chemical databases .


Chemical Reactions Analysis

2’-C-Methyladenosine is converted intracellularly to adenosine triphosphate . This conversion is part of its mechanism of action in inhibiting HCV replication .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-C-methyladenosine include a molecular weight of 281.27 g/mol . It is soluble in DMSO . More detailed properties can be found in various chemical databases .

Scientific Research Applications

Epigenetic Regulation in Cancer

2’-C-methyladenosine: plays a significant role in the epigenetic regulation of gene expression. It is involved in the modification of RNA, which can affect cancer progression by influencing the stability and translation of mRNAs . This modification is dynamic and can be reversed, which opens up possibilities for targeted cancer therapies.

RNA Modification and Stability

The presence of 2’-C-methyladenosine in RNA structures contributes to the stability and function of RNA molecules. It is part of the complex network of RNA modifications that regulate various biological processes, including mRNA stability and translation . Understanding these mechanisms is crucial for developing treatments for diseases where RNA stability is compromised.

Neurodevelopment and Aging

Research has shown that 2’-C-methyladenosine dynamics are crucial in neurodevelopment and aging. The modification affects many aspects of RNA metabolism and is prevalent in the brain, suggesting its importance in neural function and the aging process .

Gastrointestinal Tract Cancers

In gastrointestinal tract cancers, 2’-C-methyladenosine levels are substantially altered, which may influence tumor cell proliferation, invasion, metastasis, and drug resistance . This makes it a potential biomarker for early diagnosis and a target for therapeutic intervention.

Therapeutic Targets in RNA Modification

2’-C-methyladenosine: is part of the broader field of RNA modification, which has therapeutic implications. It is being studied for its potential functions in human diseases, including cancer, neurological disorders, cardiovascular diseases, metabolic diseases, genetic and developmental diseases, as well as immune disorders .

Epitranscriptomics and Disease Diagnosis

The study of 2’-C-methyladenosine falls under the umbrella of epitranscriptomics, which is the study of chemical modifications on RNA. This field is rapidly growing and has significant implications for the diagnosis, treatment, and prognosis of human diseases .

Future Directions

The role of 2’-C-methyladenosine and similar RNA modifications in various biological functions and diseases, including cancer, is a burgeoning area of research . Future studies will likely focus on further elucidating the mechanisms of action of these modifications and their potential therapeutic applications .

properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASOFFRBGIVJET-YRKGHMEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333334
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-C-methyladenosine

CAS RN

15397-12-3
Record name 2'-C-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-C-methyladenosine
Reactant of Route 2
Reactant of Route 2
2'-C-methyladenosine
Reactant of Route 3
2'-C-methyladenosine
Reactant of Route 4
2'-C-methyladenosine
Reactant of Route 5
2'-C-methyladenosine
Reactant of Route 6
2'-C-methyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.